molecular formula C11H12N4S B2712767 5-(2,4-dimethylanilino)-2H-1,2,4-triazine-3-thione CAS No. 865615-35-6

5-(2,4-dimethylanilino)-2H-1,2,4-triazine-3-thione

Cat. No.: B2712767
CAS No.: 865615-35-6
M. Wt: 232.31
InChI Key: JQAXURLUAHEBKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dimethylaniline is an organic chemical compound, a substituted derivative of aniline. It is a tertiary amine, featuring a dimethylamino group attached to a phenyl group . This oily liquid is colorless when pure, but commercial samples are often yellow .


Synthesis Analysis

2,4-Dimethylaniline is produced industrially by alkylation of aniline with methanol in the presence of an acid catalyst . The reaction is as follows: C6H5NH2 + 2 CH3OH → C6H5N(CH3)2 + 2 H2O .


Molecular Structure Analysis

The molecular formula of 2,4-dimethylaniline is C8H11N . It is a tertiary amine, featuring a dimethylamino group attached to a phenyl group .


Chemical Reactions Analysis

Dimethylaniline undergoes many of the reactions expected for an aniline, being weakly basic and reactive toward electrophiles . For example, it is nitrated to produce tetryl, a derivative with four nitro groups which was once used as an explosive .


Physical and Chemical Properties Analysis

2,4-Dimethylaniline has a molar mass of 121.183 g·mol−1 . It appears as a colorless liquid and has an amine-like odor . It has a density of 0.956 g/mL, a melting point of 2 °C, and a boiling point of 194 °C .

Scientific Research Applications

Heterocyclic Chemistry and Synthesis

  • Synthesis of Triazine Derivatives: Triazine derivatives, including compounds similar to 5-(2,4-dimethylanilino)-2H-1,2,4-triazine-3-thione, have been synthesized and studied for their chemical properties and reactions. For example, reactions of 3-(dimethylamino)-2H-azirines with certain thiones have been explored to yield various derivatives (Ametamey & Heimgartner, 1990).

Medicinal Chemistry

  • Antimicrobial and Anti-Proliferative Activities: Some triazine derivatives have been studied for their antimicrobial and anti-proliferative activities. Research has shown that specific 1,3,4-oxadiazole derivatives exhibit these properties, indicating potential medicinal applications (Al-Wahaibi et al., 2021).

Material Science

  • Electron Accepting and Donating Properties: Triazine cores in certain star-shaped compounds have been analyzed for their intramolecular charge transfer properties. This is particularly relevant in the context of electronic materials and sensors (Meier et al., 2003).

Polymer Science

  • Synthesis and Polymerization: Triazine derivatives have been used in the synthesis of polymers. For example, the polymerization of isopropenyl-1,3,5-triazines with branched alkyl groups has been studied, highlighting the influence of these groups on the properties of the resulting polymers (Kunisada et al., 1992).

Electrochemistry

  • Electrochemical Behavior: The electrochemical behavior of triazine derivatives has been a topic of study, particularly in non-aqueous media. This research is essential for understanding the redox behavior of these compounds, which can be applied in various electrochemical applications (Farzinnejad et al., 2005).

Safety and Hazards

2,4-Dimethylaniline is considered hazardous. It is combustible and harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is also suspected of causing cancer .

Properties

IUPAC Name

5-(2,4-dimethylanilino)-2H-1,2,4-triazine-3-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4S/c1-7-3-4-9(8(2)5-7)13-10-6-12-15-11(16)14-10/h3-6H,1-2H3,(H2,13,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQAXURLUAHEBKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC2=NC(=S)NN=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.